6-chloro-2-(difluoromethyl)pyrimidin-4-amine
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Overview
Description
6-chloro-2-(difluoromethyl)pyrimidin-4-amine is a chemical compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2,4-dichloro-5-methylpyrimidine with difluoromethylamine under specific conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate purification steps such as crystallization or chromatography to ensure the final product meets quality standards.
Chemical Reactions Analysis
Types of Reactions
6-chloro-2-(difluoromethyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or ethanol.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyrimidine derivative, while oxidation may produce a pyrimidine N-oxide.
Scientific Research Applications
6-chloro-2-(difluoromethyl)pyrimidin-4-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Mechanism of Action
The mechanism of action of 6-chloro-2-(difluoromethyl)pyrimidin-4-amine involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of enzymes involved in metabolic pathways. For example, pyrimidine derivatives are known to inhibit enzymes like dihydrofolate reductase, which is crucial for DNA synthesis . The compound’s difluoromethyl group can enhance its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
5-chloro-6-(difluoromethyl)-2-methyl-N-(2-(4-((2,2,2-trifluoroethyl)thio)phenoxy)ethyl)pyrimidin-4-amine: Exhibits similar bioactivity and is used in agricultural applications.
2,4-dichloro-5-methylpyrimidine: A precursor in the synthesis of various pyrimidine derivatives.
Uniqueness
6-chloro-2-(difluoromethyl)pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and difluoromethyl groups enhances its reactivity and potential for diverse applications.
Properties
CAS No. |
2166912-75-8 |
---|---|
Molecular Formula |
C5H4ClF2N3 |
Molecular Weight |
179.6 |
Purity |
95 |
Origin of Product |
United States |
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